molecular formula C22H21FN4O4 B6540795 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea CAS No. 1060206-96-3

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea

Katalognummer: B6540795
CAS-Nummer: 1060206-96-3
Molekulargewicht: 424.4 g/mol
InChI-Schlüssel: LMDACLRFCVRSJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea is a urea derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a propyl chain to a dihydropyridazinone core substituted with a 4-fluorophenyl group. Its structure combines aromatic heterocycles (benzodioxin and dihydropyridazinone) with a urea functional group, a design often employed in medicinal chemistry to modulate solubility, bioavailability, and target binding.

Eigenschaften

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O4/c23-16-4-2-15(3-5-16)18-7-9-21(28)27(26-18)11-1-10-24-22(29)25-17-6-8-19-20(14-17)31-13-12-30-19/h2-9,14H,1,10-13H2,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDACLRFCVRSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs from the provided evidence:

Compound Name R1 (Urea Substituent) R2 (Dihydropyridazinone Substituent) Molecular Formula Molecular Weight Key Features
Target Compound: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea 2,3-dihydro-1,4-benzodioxin-6-yl 4-fluorophenyl C₂₃H₂₂FN₄O₄* 455.45* Benzodioxin enhances lipophilicity; fluorine may improve metabolic stability.
3-{3-[3-(4-Methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea 4-(trifluoromethyl)phenyl 4-methylphenyl C₂₂H₂₁F₃N₄O₂ 430.4 Trifluoromethyl group increases electronegativity; methyl may reduce steric hindrance.
1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3,5-dimethoxyphenyl)urea 3,5-dimethoxyphenyl 4-chlorophenyl C₂₂H₂₃ClN₄O₄ 442.9 Methoxy groups enhance solubility; chlorine may influence halogen bonding.

Note: Values marked with * are inferred from structural analysis due to lack of direct evidence.

Key Observations:

Substituent Effects: Target Compound: The 2,3-dihydro-1,4-benzodioxin group (R1) introduces a fused oxygen-rich aromatic system, which may improve membrane permeability compared to simpler aryl groups. Trifluoromethyl Analog (): The 4-(trifluoromethyl)phenyl group (R1) adds strong electron-withdrawing character, which could stabilize charge interactions in binding pockets. The 4-methylphenyl (R2) substituent offers minimal steric hindrance, possibly favoring entropic binding contributions. Chloro-Dimethoxy Analog (): The 3,5-dimethoxyphenyl (R1) group increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility. The 4-chlorophenyl (R2) substituent provides a halogen bond donor site, a feature exploited in kinase inhibitor design.

Molecular Weight and Solubility :

  • The target compound (MW ~455) and its analogs (MW 430–443) fall within a range typical for small-molecule drugs. The dimethoxy-substituted analog () may exhibit superior solubility due to polar methoxy groups, whereas the trifluoromethyl analog () could face challenges due to hydrophobicity.

Synthetic Feasibility :

  • While synthesis details are absent for the target compound, highlights methods for constructing complex heterocycles (e.g., tetrahydroimidazopyridines) via one-pot reactions . Similar strategies, such as nucleophilic substitution or urea coupling, may apply to the target and its analogs.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can structural purity be validated?

  • Synthesis Protocol : The compound is synthesized via multi-step reactions, starting with cyclization of precursors to form the benzodioxin ring under acidic or basic conditions. A urea linker is introduced through nucleophilic substitution or coupling reactions (e.g., using carbodiimide chemistry) .
  • Structural Validation :
  • NMR Spectroscopy : Confirm the presence of aromatic protons (benzodioxin and pyridazinone rings) and urea NH signals. For example, NH protons typically appear at δ 8.5–10 ppm in DMSO-d6 .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., m/z calculated for C₂₀H₁₈F₂N₄O₄: 440.13) .

Q. What standardized assays are used to evaluate its bioactivity against fungal pathogens?

  • Antifungal Testing :
  • Pathogen Models : Fusarium oxysporum and Botrytis cinerea are common targets.
  • Concentration Range : Test at 10–20 µg/mL in agar diffusion or broth microdilution assays. Inhibition rates of 75–85% are observed at these concentrations .
  • Controls : Include fluconazole or amphotericin B as positive controls.

Q. How is the compound’s stability assessed under physiological conditions?

  • Kinetic Studies :
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. How can computational modeling elucidate its mechanism of enzyme inhibition?

  • Molecular Docking :
  • Target Enzymes : Prioritize kinases or PDE4 (phosphodiesterase 4) based on structural analogs .
  • Software : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites. Focus on hydrogen bonding between the urea moiety and catalytic residues (e.g., Asp/Glu) .
    • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Case Example :
  • Discrepancy : A study reports 85% inhibition against Botrytis cinerea at 20 µg/mL , while another shows <50% inhibition.
  • Resolution :

Experimental Variables : Compare solvent systems (DMSO vs. aqueous buffers) and incubation times.

Pathogen Strain Variability : Use standardized strains from repositories like ATCC.

Statistical Analysis : Apply ANOVA to assess significance across replicates .

Q. How can structure-activity relationship (SAR) studies optimize potency?

  • Key Modifications :
  • Fluorophenyl Group : Replace 4-fluorophenyl with chloro or methoxy groups to enhance hydrophobic interactions .
  • Propyl Linker : Shorten to ethyl or extend to butyl to balance flexibility and steric hindrance .
    • Activity Metrics :
  • IC₅₀ Shift : A 2-fold decrease in IC₅₀ (e.g., from 10 µM to 5 µM) indicates improved potency .

Methodological Notes

  • Contradictory Data : Always cross-validate bioactivity results using orthogonal assays (e.g., enzymatic inhibition + cell-based viability) .
  • Ethical Compliance : For in vivo studies, adhere to OECD guidelines for animal testing if applicable.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.